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Compound of Interest

Compound Name: FR-900137

Cat. No.: B1674036

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of FR-900137 and its utility as a potent chemical
probe for investigating the mechanisms of pre-messenger RNA (pre-mRNA) splicing. By
specifically targeting a core component of the spliceosome, FR-900137 and its derivatives offer
a powerful method for dissecting the intricate steps of RNA processing, identifying novel
regulatory mechanisms, and exploring potential therapeutic avenues for diseases driven by
splicing dysregulation.

Introduction to FR-900137

FR-900137 is a natural product isolated from Pseudomonas sp. no. 2663. It belongs to a family
of potent anti-tumor agents that function by inhibiting the spliceosome. Its methylated
derivative, Spliceostatin A, is more commonly used in research and shares the same
mechanism of action.[1][2][3] These molecules, along with other structurally distinct natural
products like Pladienolide B, are invaluable tools in chemical biology for their ability to acutely
and specifically modulate pre-mRNA splicing.[1] They target the Splicing Factor 3b (SF3b)
complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is
essential for the recognition of the branch point sequence within introns.[1][2]

Mechanism of Action: Targeting the SF3b Complex

The spliceosome is a large, dynamic molecular machine responsible for excising introns and
ligating exons to produce mature mRNA.[4][5] This process occurs through a series of
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coordinated steps involving the assembly of several sSnRNPs onto the pre-mRNA.

FR-900137 and its analogs exert their inhibitory effect by binding directly to the SF3B1 subunit
of the SF3b complex.[2][6][7] The SF3b complex is a core component of the U2 snRNP, which
is responsible for recognizing the intron branch point sequence, a crucial step for defining the 3'
splice site and initiating the catalytic reactions of splicing.[8]

By binding to SF3B1, the inhibitor stalls the spliceosome at an early stage, preventing the
stable association of the U2 snRNP with the pre-mRNA.[3][9] This arrests the transition from
the pre-spliceosome (A complex) to the catalytically active spliceosome (B complex), leading to
a global disruption of splicing.[9][10]
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Figure 1: Pre-mRNA Splicing Pathway Inhibition by FR-900137.

Molecular Consequences of SF3B1 Inhibition

The arrest of spliceosome assembly by FR-900137 leads to several distinct and measurable
consequences on a transcriptome-wide scale, making it a valuable tool for studying splicing

fidelity and regulation.
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« Intron Retention: The most direct outcome is the failure to excise introns, leading to the
accumulation of pre-mRNASs.

» Exon Skipping: Disruption of the recognition of one splice site can lead to the entire exon
being bypassed by the splicing machinery.[11]

 Alternative Splice Site Selection: The stalled spliceosome may lead to the use of cryptic or
alternative splice sites that are normally suppressed.

» Nonsense-Mediated Decay (NMD): Many of the aberrantly spliced transcripts contain
premature termination codons, targeting them for degradation by the NMD pathway.[12]

o Altered Gene Expression: The overall reduction in correctly spliced mRNA leads to
decreased protein expression for many genes. Conversely, some transcripts may become
stabilized or translated into truncated proteins.[3][13]

Figure 2: Logical Flow of Molecular Events Following FR-900137 Treatment.

Quantitative Data on SF3B1 Modulators

While FR-900137 is highly potent, a range of related compounds targeting SF3B1 have been
characterized. The following table summarizes their half-maximal inhibitory concentrations
(IC50) in various assays, providing a comparative measure of their biological activity. This data
Is crucial for designing experiments with appropriate dose ranges.
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Compound Assay Type System IC50 Reference(s)
) o HelLa nuclear
FR901464 In vitro splicing ~50 nM [1]
extract

HelLa nuclear

Spliceostatin A In vitro splicing ~400 nM [1]
extract
Cell Viability CWR22Rvl cells 0.6 nM [2]
o CLL cells
Cell Viability 5.5nM [2]
(SF3B1 WT)
S CLL cells
Cell Viability 4.9 nM [2]
(SF3B1 mutant)
Pladienolide B Cell Viability Hela cells Low nM range [6]
o K562 cells
Cell Viability 5.1 nM [14]
(SF3B1 WT)
o K562 cells
Cell Viability 1.4-19nM [14]
(SF3B1 mutant)
FLAG-SF3B1
H3B-8800 ] K562 cells 244 nM [7]
Degradation

Experimental Protocols for Studying RNA Splicing
with FR-900137

FR-900137 can be integrated into various experimental workflows to probe the dynamics and
regulation of RNA splicing.

Figure 3: General Experimental Workflow Using FR-900137.

Protocol 1: Minigene Splicing Reporter Assay

This assay is used to study the effect of FR-900137 on a specific, isolated splicing event.[15] A
"minigene" construct, containing an exon of interest and its flanking intronic sequences cloned
into an expression vector, is transfected into cells.[16][17] The splicing of the minigene
transcript can then be easily assessed.
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A. Principle: To isolate a specific splicing event from its native genomic context. The minigene
is expressed in cells, and the resulting mRNA is analyzed by RT-PCR to determine the ratio of
different splice isoforms (e.g., exon inclusion vs. exclusion).

B. Materials:

e pSPL3 or similar splicing reporter vector (e.g., pET01).[17][18]

e Genomic DNA containing the exon/intron region of interest.

o Restriction enzymes and T4 DNA ligase for cloning.

o Mammalian cell line (e.g., HEK293T, HelLa).

o Transfection reagent (e.g., Lipofectamine).

¢ FR-900137 (or analog) and DMSO (vehicle control).

o RNA extraction Kkit.

o Reverse transcription Kit.

e PCR reagents and primers flanking the reporter vector's exons.

C. Methodology:

e Minigene Construction:

o Using PCR, amplify the genomic region of interest (e.g., exon plus ~100-200 bp of
upstream and downstream intronic sequence).

o Clone the amplified fragment into the multiple cloning site of the pSPL3 or pETO1 vector.
[17]

o Verify the construct sequence by Sanger sequencing.

e Transfection and Treatment:

o Seed cells in a 6-well plate to be 60-70% confluent on the day of transfection.[17]
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o Transfect the cells with the minigene plasmid construct using a suitable transfection
reagent.

o 24 hours post-transfection, replace the medium with fresh medium containing FR-900137
at various concentrations (e.g., 1-100 nM) or a DMSO vehicle control.

e RNA Analysis:

[¢]

After the desired treatment time (e.g., 6-24 hours), harvest the cells and extract total RNA.
o Synthesize cDNA using a reverse transcription Kkit.

o Perform PCR using primers specific to the exons of the pSPL3 vector that flank the cloned
insert.[15]

o Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will
appear as bands of different sizes.

D. Data Analysis:

o Quantify the intensity of the bands corresponding to the different splice isoforms using
densitometry software (e.g., ImageJ).

o Calculate the Percent Spliced In (PSI) or exon inclusion ratio for each condition: PSI =
(Inclusion Isoform Intensity) / (Inclusion Isoform Intensity + Exclusion Isoform Intensity).

o Plot the PSI values against the concentration of FR-900137 to determine the dose-
dependent effect on the specific splicing event.

Protocol 2: RT-qPCR for Endogenous Splice Variant
Quantification

This method provides a sensitive and quantitative way to validate and measure changes in the
relative abundance of endogenous splice isoforms for a specific gene of interest following
treatment with FR-900137.[19][20]

A. Principle: To quantify the relative levels of two or more splice isoforms of an endogenous
gene. This is achieved using primer sets that are either common to all isoforms (for total
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transcript level) or specific to a particular isoform (e.g., spanning a unique exon-exon junction).
[19][21]

B. Materials:

RNA extracted from cells treated with FR-900137 or DMSO.

Reverse transcription Kit.

gPCR instrument and SYBR Green or TagMan master mix.

Gene-specific primers designed to amplify different splice isoforms.

C. Methodology:

e Primer Design:

o Design a "common” primer pair that amplifies a region present in all isoforms of interest.

o Design isoform-specific primer pairs. For an exon skipping event, one pair can span the
exon-exon junction of the inclusion isoform, and another can span the junction of the
skipping isoform.

o Cell Treatment and RNA Extraction:
o Treat cells with FR-900137 and a vehicle control as described previously.

o Extract high-quality total RNA. Perform DNase treatment to remove any contaminating
genomic DNA.

o cDNA Synthesis and gPCR:
o Synthesize cDNA from equal amounts of RNA for all samples.

o Set up qPCR reactions for each primer pair (common and isoform-specific) for each
sample.
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o Run the gPCR program, including a melt curve analysis at the end if using SYBR Green to

ensure product specificity.[19]

o Data Analysis:
o Determine the Ct (cycle threshold) value for each reaction.

o Calculate the relative abundance of each isoform using the AACt method.[20] Normalize
the isoform-specific Ct values to the Ct value of the "common" primer set or a stable

housekeeping gene.

o Compare the relative expression of each isoform between FR-900137-treated and control

samples to determine the fold-change in splicing.

Protocol 3: RNA-Sequencing (RNA-Seq) for Global
Splicing Analysis
RNA-Seq provides a comprehensive, transcriptome-wide view of the splicing alterations

induced by FR-900137.[22]

A. Principle: To sequence the entire population of RNA transcripts (the transcriptome) in a cell.
By mapping the resulting sequence reads to a reference genome, one can identify and quantify
different splice junctions and isoforms, revealing global patterns of intron retention, exon

skipping, and alternative splice site usage.[23][24]

B. Materials:

High-quality total RNA (RIN > 7) from FR-900137-treated and control cells (biological

replicates are essential).

RNA-Seq library preparation kit (e.g., lllumina TruSeq Stranded mRNA).

High-throughput sequencer (e.g., lllumina NovaSeq).

Access to a high-performance computing cluster for data analysis.

C. Methodology:
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e Cell Treatment and RNA Extraction:

o Treat cells in biological triplicate with FR-900137 and vehicle control.

o Extract total RNA and assess its integrity using a Bioanalyzer or similar instrument.
 Library Preparation and Sequencing:

o Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically
involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter
ligation, and amplification.

o Sequence the libraries to a sufficient depth to detect alternative splicing events (typically
>30 million paired-end reads per sample).[25]

» Bioinformatic Analysis:
o Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

o Read Alignment: Align the reads to the reference genome using a splice-aware aligner like
STAR.[26]

o Differential Splicing Analysis: Use specialized software (e.g., IMATS, MAJIQ, LeafCutter)
to identify and quantify differential splicing events (skipped exons, mutually exclusive
exons, retained introns, etc.) between the FR-900137-treated and control groups.[26]

o Visualization: Use tools like the Integrated Genome Browser (IGB) to visually inspect the
read alignments at specific gene loci to confirm the results of the differential splicing
analysis.[22][23]

D. Data Analysis:

e The output of the analysis software will be a list of splicing events that are significantly
different between conditions, often reported with a PSI value and a statistical significance
score (p-value or FDR).

o Perform pathway analysis (e.g., GO, KEGG) on the genes with significant splicing alterations
to understand the biological processes most affected by FR-900137 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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